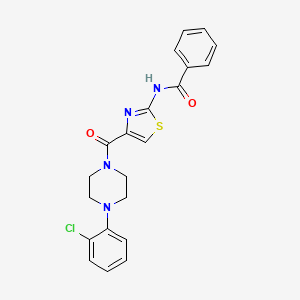

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Description

N-(4-(4-(2-Chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring, which is further substituted with a piperazine-carbonyl moiety bearing a 2-chlorophenyl group. The 2-chlorophenyl group may enhance lipophilicity and influence binding affinity, while the thiazole and piperazine moieties contribute to hydrogen bonding and conformational flexibility.

Properties

IUPAC Name |

N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWGPOYYJAKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperazine derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine to form 2-chlorophenylpiperazine.

Thiazole ring formation: The next step involves the cyclization of the intermediate with a thioamide to form the thiazole ring.

Benzamide coupling: Finally, the thiazole derivative is coupled with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound against a range of pathogens, including bacteria and fungi. The thiazole moiety is particularly noted for its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This makes it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in the treatment of anxiety and depression. Its structural similarity to known psychoactive agents suggests that it may interact with serotonin and dopamine receptors, influencing mood and behavior. Preliminary studies indicate that it may enhance serotonergic activity, providing a basis for its use in treating mood disorders.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In a publication focused on novel antimicrobial agents, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant bactericidal activity, with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics.

Data Tables

Mechanism of Action

The mechanism of action of N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

Several compounds share the N-(thiazol-2-yl)benzamide backbone but differ in substituents on the thiazole or piperazine groups:

Key Observations :

Piperazine-Containing Analogues

Piperazine derivatives are common in CNS-targeting drugs. Notable examples include:

Key Observations :

Biological Activity

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide

- Molecular Formula : C21H19ClN4O2S

- CAS Number : 941990-27-8

The compound features a piperazine moiety linked to a thiazole ring and a benzamide structure, which contributes to its diverse biological interactions.

Synthesis

The synthesis of N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:

- Formation of Piperazine Derivative : Reacting 2-chlorophenylamine with piperazine.

- Thiazole Ring Formation : Cyclization with a thioamide.

- Benzamide Coupling : Coupling with benzoyl chloride to yield the final product.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods.

Anticancer Properties

Recent studies have demonstrated that N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : The compound was tested against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines. Results indicated notable inhibitory activity on cell growth, with IC50 values suggesting effectiveness comparable to established anticancer agents .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HUH7 | 1.61 ± 0.92 |

| MCF7 | 1.98 ± 1.22 |

| HCT-116 | 0.85 ± 0.45 |

| KATO-3 | 0.75 ± 0.30 |

The mechanism by which N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide exerts its anticancer effects is believed to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Interaction with Biological Macromolecules : Binding affinity studies indicate that it interacts with various receptors, including dopamine D4 receptors, which may play a role in its therapeutic effects .

Study on Piperazine Derivatives

In a comparative study involving several piperazine derivatives, N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide was highlighted for its superior activity against cancer cell lines compared to other derivatives . The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole moiety is crucial for enhancing cytotoxicity.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The results suggest that specific structural features contribute significantly to its binding affinity and biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide?

- Methodology : The compound is synthesized via multi-step reactions involving coupling of 2-chlorophenylpiperazine with thiazole intermediates. Key steps include:

- Amide bond formation : Reacting 4-(2-chlorophenyl)piperazine-1-carbonyl chloride with a thiazol-2-amine precursor under reflux in acetonitrile with K₂CO₃ as a base .

- Purification : Use of normal-phase chromatography (e.g., silica gel with methanol/dichloromethane gradients) followed by recrystallization from methanol yields pure product (typical yields: 78–90%) .

Q. How is the structural identity of this compound confirmed experimentally?

- Techniques :

- 1H/13C-NMR : Assign peaks for the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and thiazole ring (δ ~7.8–8.2 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 469.12, observed: 469.15) .

- X-ray crystallography : Confirm planar geometry of the benzamide-thiazole core and piperazine conformation (bond angles: 120° for amide carbonyl) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- Targets : Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine D3) or enzymes (e.g., carbonic anhydrase, PFOR) .

- Assays :

- Enzyme inhibition : IC₅₀ determination via spectrophotometric assays (e.g., NADH oxidation for PFOR inhibition) .

- Receptor binding : Radioligand displacement assays using [³H]spiperone for dopamine receptor affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Key modifications :

- Piperazine substituents : Replace 2-chlorophenyl with 3-cyanophenyl or 3-(trifluoromethyl)phenyl to modulate lipophilicity and receptor selectivity .

- Thiazole substitution : Introduce electron-withdrawing groups (e.g., fluoro) at the 4-position to improve metabolic stability .

Q. How do crystallographic data resolve contradictions in molecular docking predictions?

- Case study : Docking may suggest piperazine adopts a chair conformation, but X-ray data reveal a boat conformation due to steric hindrance from the 2-chlorophenyl group .

- Resolution : Refine docking parameters (e.g., force field adjustments) to align with experimental bond angles (e.g., 111.5° for C-N-C in piperazine) .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

- Factors to investigate :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.